molecular formula C8H7FN2O3 B1343055 4-fluoro-N-methyl-3-nitrobenzamide CAS No. 475216-25-2

4-fluoro-N-methyl-3-nitrobenzamide

Cat. No. B1343055
M. Wt: 198.15 g/mol
InChI Key: LTGYDUQSOZFFEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including palladium-catalyzed reactions, phase transfer catalysis, and chlorination followed by amination. For instance, a related compound, 4-amino-2-fluoro-N-methyl-benzamide, was synthesized from 2-fluoro-4-nitrotoluene using potassium permanganate, followed by chlorination, amination, and hydrogenation to yield the final product with high efficiency . These methods could potentially be adapted for the synthesis of 4-fluoro-N-methyl-3-nitrobenzamide.

Molecular Structure Analysis

Crystal structure analysis of similar compounds, such as N-(arylsulfonyl)-4-fluorobenzamides, reveals that the aromatic rings in these molecules are inclined at significant angles, which could influence the molecular properties and reactivity . The molecular structure of 4-fluoro-N-methyl-3-nitrobenzamide would likely exhibit similar characteristics, affecting its interactions and biological activity.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzamide derivatives is influenced by the presence of substituents on the benzene ring. For example, 4-iodo-3-nitrobenzamide can undergo metabolic reduction to form nitroso and amino derivatives, which have been shown to induce cell death in tumor cells . The presence of a fluorine atom in 4-fluoro-N-methyl-3-nitrobenzamide could similarly affect its reactivity and potential as a prodrug in chemotherapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives can be influenced by their molecular structure and substituents. For example, the fluorescence emissions of N-(methylthiazol-2-yl)-nitrobenzamide isomers are selectively reduced upon interaction with metal ions, which could be used for ion detection . Similarly, the presence of a fluorine atom in 4-fluoro-N-methyl-3-nitrobenzamide could confer unique optical and electronic properties, potentially useful for applications in material science or as a diagnostic tool.

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : 4-Fluoro-N-methyl-3-nitrobenzamide is used in chemical synthesis . It’s a pale-yellow to yellow-brown solid .
  • Biomolecule Immobilization and Bioconjugation

    • Summary of Application : 4-fluoro-3-nitrophenyl azide, a compound similar to 4-fluoro-N-methyl-3-nitrobenzamide, has been used for biomolecule immobilization and bioconjugation . This involves the use of the compound as a photolinker to produce a chemical linkage upon photo-irradiation .
    • Methods of Application : The compound is applied to a surface and then exposed to light, causing it to react and form a covalent bond with biomolecules present . This can be used to attach biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers to a surface .
    • Results or Outcomes : The result is a surface that has been functionalized with specific biomolecules, which can be used in a variety of biochemical assays and chemical syntheses .
  • Preparation of Androgen Receptor Antagonists
    • Summary of Application : 2-Fluoro-N-methyl-4-nitrobenzamide, a compound similar to 4-fluoro-N-methyl-3-nitrobenzamide, is used in the preparation of androgen receptor antagonists .
    • Results or Outcomes : The outcomes of the synthesis would be the production of androgen receptor antagonists, which are used in the treatment of hormone refractory prostate cancer .
  • Pharmaceutical Research

    • Summary of Application : 4-Fluoro-N-methyl-3-nitrobenzamide could potentially be used in pharmaceutical research . Its properties and reactivity might make it a useful building block in the synthesis of new pharmaceutical compounds .
    • Results or Outcomes : The outcomes of the pharmaceutical research would depend on the specific reactions being performed. The product of the reaction could potentially be a new pharmaceutical compound .
  • Material Science

    • Summary of Application : 4-Fluoro-N-methyl-3-nitrobenzamide could potentially be used in material science . Its properties might make it a useful component in the synthesis of new materials .
    • Results or Outcomes : The outcomes of the material science research would depend on the specific reactions being performed. The product of the reaction could potentially be a new material .

Safety And Hazards

The safety information for 4-fluoro-N-methyl-3-nitrobenzamide indicates that it is a hazardous compound. The GHS pictograms indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-fluoro-N-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGYDUQSOZFFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-methyl-3-nitrobenzamide

Synthesis routes and methods

Procedure details

4-Fluoro-3-nitrobenzoic acid (3.00 g, 16.2 mmoles) was dissolved in dichloromethane (100 mL) and cooled in an ice bath to 0–5° C. EDC (3.73 g, 19.5 mmoles) was added followed by dropwise addition of methylamine solution (8.1 mL, 16.2 mmoles, 2.0 M solution in THF). The mixture was allowed to slowly warm to room temperature and stirred for 2 h. The mixture was then diluted with ethyl acetate and washed successively with 1 M HCl, saturated aqueous NaHCO3 and brine. The organic extracts were dried over MgSO4, filtered and concentrated in vacuo to leave 4-fluoro-3-nitro-N-methylbenzamide as a yellow solid (2.94 g, 91%) which was used directly in the next step.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.73 g
Type
reactant
Reaction Step Two
Quantity
8.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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